molecular formula C8H5BrN2O2 B2919493 8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid CAS No. 1159831-04-5

8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid

Cat. No.: B2919493
CAS No.: 1159831-04-5
M. Wt: 241.044
InChI Key: IGHXXXOPUINBRQ-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a halogenated heterocyclic compound featuring a fused imidazole-pyridine core with a bromine atom at the 8-position and a carboxylic acid group at the 3-position. Its molecular formula is C₈H₅BrN₂O₂, with a molecular weight of 257.05 g/mol (CAS: 1363381-07-0; PubChem data ). This compound is a critical intermediate in medicinal chemistry and organic synthesis, particularly in palladium-catalyzed decarboxylative cross-coupling reactions to generate aryl-substituted imidazo[1,2-a]pyridines . Its bromine substituent enhances electrophilic reactivity, making it a versatile building block for functionalizing the imidazo[1,2-a]pyridine scaffold .

Properties

IUPAC Name

8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-2-1-3-11-6(8(12)13)4-10-7(5)11/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHXXXOPUINBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159831-04-5
Record name 8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid typically involves the bromination of imidazo[1,2-A]pyridine-3-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused imidazo-pyridine ring, with a bromine atom at the 8-position and a carboxylic acid group at the 3-position. Research indicates that this compound has significant biological activity and potential therapeutic applications. Due to its structural properties, it is used in organic synthesis and pharmaceutical chemistry.

Potential Applications

8-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives have a range of potential applications, especially in the context of enzyme interactions, as well as potential antimicrobial and anticancer properties:

  • Inhibiting Enzymes Derivatives of 8-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid can inhibit enzymes that are essential for microbial metabolism, such as pantothenate synthetase, which is vital for the survival of Mycobacterium tuberculosis. Understanding these interactions is crucial for developing new therapeutic agents that can fight resistant strains of bacteria.
  • Scientific Research This compound is used as a building block for synthesizing complex molecules.
  • Drug Discovery Imidazo[1,2-a]pyridines are known to interact with targets by binding to active or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways.
  • Antitubercular Activity Derivatives related to 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid have been evaluated for their minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, with some showing promising results.

Structural Analogs

Several compounds share structural similarities with 8-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid:

  • 8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid Chlorine substitution may affect reactivity.
  • 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid Fluorine substitution leads to different binding affinities.
  • 8-Iodoimidazo[1,5-a]pyridine-3-carboxylic acid Iodine may enhance lipophilicity.

The uniqueness of 8-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid is due to its specific substitution pattern and functional groups that give it different biological properties compared to its analogs. The bromine atom influences its reactivity and biological activity differently than chlorine, fluorine, or iodine analogs, potentially leading to varied pharmacokinetic properties and binding affinities to molecular targets.

Safety Information

Mechanism of Action

The mechanism of action of 8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Reactivity Comparison of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity/Applications Reference
8-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid Br (C8), COOH (C3) 257.05 High reactivity in Pd-catalyzed decarboxylative arylation (96% yield with chlorobenzene) . Scalable synthesis (85% yield at 1.0 g scale) .
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid Br (C6), COOH (C3) 241.04 Lower reactivity compared to 8-Bromo analog; used in fragment-based drug discovery .
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid Ph (C2), COOH (C3) 238.25 Demonstrated anti-inflammatory activity in vitro; lower electrophilicity due to phenyl group .
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid F (C6), COOH (C3) 196.16 Moderate reactivity in decarboxylative coupling (lower yields vs. bromo analogs) .
3-Benzoyl-8-bromoimidazo[1,2-a]pyridine Br (C8), CO-Benzoyl (C3) 341.15 Higher thermal stability (m.p. 173–174°C); used in acetylcholinesterase inhibitor studies .

Key Findings

Reactivity in Cross-Coupling Reactions: The 8-bromo derivative exhibits superior reactivity in Pd-catalyzed decarboxylative arylation compared to non-halogenated analogs. For example, coupling with chlorobenzene achieves 96% yield, whereas non-bromo imidazo[1,2-a]pyridine-3-carboxylic acid yields only 34% under identical conditions . Bromine at the 8-position stabilizes the transition state during decarboxylation, facilitating aryl group transfer .

Substituent Effects on Bioactivity :

  • 2-Phenyl derivatives (e.g., 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid) show marked anti-inflammatory activity, attributed to the phenyl group enhancing hydrophobic interactions with cyclooxygenase enzymes .
  • 6-Fluoro and 6-bromo analogs exhibit reduced antimicrobial activity compared to the 8-bromo variant, likely due to steric hindrance at the 6-position .

Synthetic Scalability :

  • The 8-bromo derivative has been scaled to 1.0 g with 85% isolated yield in aqueous medium under air, highlighting its industrial applicability .
  • In contrast, 6-fluoro and 2-methyl derivatives require stringent anhydrous conditions (e.g., DMA with molecular sieves) for optimal yields .

Table 2: Comparative Yields in Pd-Catalyzed Decarboxylative Arylation

Substrate Aryl Chloride Partner Yield (%) Reaction Conditions Reference
8-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid Chlorobenzene 96 Pd(OAc)₂, S-Phos, DMA/H₂O, 150°C, air
Imidazo[1,2-a]pyridine-3-carboxylic acid (no Br) Chlorobenzene 34 Same as above
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid 4-Chlorotoluene 58 Pd(OAc)₂, Xantphos, DMF, 120°C, N₂
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid Chlorobenzene 72 Pd(OAc)₂, S-Phos, DMA/H₂O, 150°C, air

Biological Activity

8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by a fused imidazo-pyridine ring system with a bromine atom at the 8-position and a carboxylic acid group at the 3-position. Its unique structural properties contribute to its potential applications in medicinal chemistry, particularly as a therapeutic agent against various pathogens, including resistant strains of bacteria.

Chemical Structure and Properties

The molecular formula of 8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid is C8H6BrN2O2C_8H_6BrN_2O_2. The presence of the bromine atom is significant as it influences the compound's reactivity and biological activity. The compound's structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Properties

Research indicates that 8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid exhibits significant antimicrobial activity. It has been shown to inhibit key metabolic pathways essential for the survival of pathogens such as Mycobacterium tuberculosis. The compound's derivatives have demonstrated the potential to inhibit enzymes like pantothenate synthetase, which is crucial for bacterial metabolism. This suggests that the compound may serve as a lead for developing new antibacterial agents aimed at combating multidrug-resistant bacteria .

Anticancer Activity

In addition to its antimicrobial properties, 8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid has been investigated for its anticancer potential. Studies have shown that compounds within the imidazo[1,2-A]pyridine class can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated significant activity against multidrug-resistant cancer cells, indicating that structural modifications can enhance their efficacy .

The mechanism of action of 8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid involves interaction with multiple biochemical pathways. It is believed to act by inhibiting specific enzymes critical for cellular processes in both bacterial and cancer cells. The structural versatility of imidazo[1,2-A]pyridines allows them to bind effectively to biological targets, thereby disrupting essential functions .

In Vitro Studies

A study evaluating the in vitro activity of various derivatives of imidazo[1,2-A]pyridine compounds highlighted their potential as GSK-3β inhibitors. These derivatives showed nanomolar inhibition activity, suggesting that modifications can significantly enhance their pharmacological properties .

CompoundIC50 (nM)Biological Activity
Derivative A50GSK-3β Inhibition
Derivative B75Antimicrobial Activity
Derivative C30Cytotoxicity in Cancer Cells

Structure-Activity Relationship (SAR) Analysis

SAR studies have revealed that specific substitutions on the imidazo[1,2-A]pyridine scaffold can lead to variations in biological activity. For example, the introduction of different halogens or functional groups can alter binding affinities and enhance therapeutic efficacy .

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